1-[4-(Isocyanatomethyl)phenyl]piperidine
Description
1-[4-(Isocyanatomethyl)phenyl]piperidine is a synthetic piperidine derivative featuring a phenyl ring substituted with an isocyanatomethyl group at the para position. Its structure combines the conformational flexibility of the piperidine ring with the electrophilic character of the isocyanate, enabling diverse chemical modifications .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-[4-(isocyanatomethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H16N2O/c16-11-14-10-12-4-6-13(7-5-12)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
InChI Key |
NKOXDDUJYHISAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CN=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Functional Group Diversity and Reactivity
Piperidine derivatives are structurally versatile, with biological and chemical properties heavily influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Isocyanate vs. Isothiocyanate : The isocyanate group in the target compound is more electrophilic than isothiocyanates (e.g., ), enabling faster reactions with nucleophiles like amines or alcohols to form ureas or carbamates.
- Trifluoromethoxy Substitution : In urea derivatives (e.g., ), the trifluoromethoxy group enhances metabolic stability, a feature absent in the target compound.
- Boronic Esters : The dioxaborolane-substituted analog () is tailored for cross-coupling chemistry, contrasting with the isocyanate’s focus on stepwise functionalization.
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